2-(5-chloro-1H-1,2,4-triazol-3-yl)pyridine
Description
Properties
IUPAC Name |
2-(5-chloro-1H-1,2,4-triazol-3-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN4/c8-7-10-6(11-12-7)5-3-1-2-4-9-5/h1-4H,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIJKCWDRRSUZMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NNC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(5-Chloro-1H-1,2,4-triazol-3-yl)pyridine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.
Chemical Structure and Synthesis
The compound features a pyridine ring substituted with a 1,2,4-triazole moiety. The presence of the chlorine atom at the 5-position of the triazole ring enhances its biological activity. Various synthetic routes have been reported for obtaining this compound, including reactions involving pyridine derivatives and triazole precursors. For instance, the synthesis often involves the reaction of 4-amino-1,2,4-triazole derivatives with appropriate aldehydes or other electrophiles to yield the desired product .
Antimicrobial Activity
Research indicates that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. In particular, compounds similar to this compound have shown potent activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus, as well as antifungal activity against Candida species. For example, a related study reported minimum inhibitory concentrations (MIC) as low as 0.9 µg/mL against Candida tenuis and 3.9 µg/mL against Mycobacterium luteum .
Antitumor Activity
The compound has also been investigated for its antitumor effects. In vitro studies using triple-negative breast cancer cell lines (MDA-MB-231) demonstrated that certain derivatives exhibited significant cytotoxicity with IC50 values around 39.2 µM. These findings suggest that the triazole-pyridine scaffold may interfere with critical cellular pathways involved in tumor growth and proliferation .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives. Studies have shown that substituents on the pyridine and triazole rings significantly influence their pharmacological profiles. Electron-withdrawing groups like chlorine enhance the lipophilicity and biological interaction potential of these compounds .
| Compound | Structure | MIC (µg/mL) | IC50 (µM) | Activity |
|---|---|---|---|---|
| This compound | Structure | 0.9 (C. tenuis) | 39.2 (MDA-MB-231) | Antimicrobial & Antitumor |
| Similar Derivative A | Structure | 3.9 (M. luteum) | N/A | Antimicrobial |
| Similar Derivative B | Structure | N/A | 25.0 (U-87) | Antitumor |
The biological mechanisms underlying the activities of this compound are believed to involve the inhibition of key enzymes and pathways associated with microbial growth and cancer cell proliferation. Molecular modeling studies suggest that these compounds may interact with protein kinases such as BRAF and MEK, which are crucial in signaling pathways related to cell division and survival .
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Substituent Variations and Physicochemical Properties
The chlorine substituent in 2-(5-chloro-1H-1,2,4-triazol-3-yl)pyridine distinguishes it from analogs with sulfur-containing (e.g., methylthio, benzylthio) or nitrogen-based (e.g., piperidinyl, pyrrolidinyl) groups. Key comparisons include:
Table 1: Substituent Impact on Physical Properties
Key Observations :
- The chloro group’s electron-withdrawing nature may enhance stability compared to alkylthio substituents, which are bulkier and more lipophilic .
- Melting points for sulfur-containing analogs (e.g., 5m: 147–149°C) suggest that chloro substitution could lower melting points due to reduced molecular symmetry .
Tuberculostatic Activity
- Compound 49 (methylthio-substituted): Exhibited tuberculostatic activity linked to its ability to disrupt mycobacterial membrane integrity, as inferred from structural analogs .
- This compound : The chloro group’s smaller size and higher electronegativity may improve target binding efficiency but reduce membrane penetration compared to sulfur-containing analogs .
Amyloid Aggregation Inhibition
- Compound 2 (methoxybenzylthio-substituted): Selected for its high pharmacophore-fit score (>57), indicating strong binding to α-synuclein .
Antitumor and Enzyme Inhibition
- Copper complex with methylsulfanyl-substituted triazole : Demonstrated antitumor activity via DNA intercalation.
- Compound 29b (dicyclopropyl-substituted): Inhibits human 11β-hydroxysteroid dehydrogenase with HR-MS confirmation (m/z 269.1759 [M+H]+) . Chloro substitution could modulate enzyme active-site interactions due to its polarizability.
Preparation Methods
General Synthetic Strategies for 1,2,4-Triazolyl Pyridines
The synthesis of 1,2,4-triazolyl pyridines, including chlorinated derivatives, generally follows these key approaches:
- Cyclization of thiosemicarbazide intermediates derived from pyridine precursors.
- Nucleophilic substitution and ring closure reactions involving hydrazides and cyanodithioiminocarbonates.
- Halogenation steps to introduce chlorine on the triazole ring.
These methods are often performed in multi-step sequences, starting from commercially available pyridine derivatives or their functionalized analogs.
Preparation via Hydrazide and Thiosemicarbazide Intermediates
A common approach involves the synthesis of hydrazide intermediates from pyridine esters, followed by conversion to thiosemicarbazides and subsequent cyclization to form the 1,2,4-triazole ring.
Step 1: Hydrazide Formation
Starting from methyl-5-bromonicotinate, hydrazides are synthesized in two steps with an overall yield of approximately 86%.Step 2: Thiosemicarbazide Formation
The hydrazide is reacted with substituted isothiocyanates in ethanol under reflux to form 1,4-disubstituted thiosemicarbazides without the need for purification.Step 3: Cyclization to 1,2,4-Triazole-3-thiones
Treatment with 10% aqueous sodium hydroxide at 60 °C for 4 hours induces intramolecular cyclization, yielding 1,2,4-triazole-3-thiones.Step 4: Chlorination
Chlorination at the 5-position of the triazole ring is achieved using suitable chlorinating agents, although specific reagents and conditions vary depending on the substrate.
This method provides a reliable route to 1,2,4-triazolyl pyridines with functional group tolerance.
Synthesis via Dimethyl N-Cyanoiminodithiocarbonate and Potassium Carbonate
Another well-documented method involves the reaction of pyridine-3-sulfonamides with dimethyl N-cyanoiminodithiocarbonate in the presence of anhydrous potassium carbonate in boiling acetone, followed by treatment with hydrazine hydrate to form the 1,2,4-triazole ring.
Step 1: Formation of Methyl N'-Cyano-N-(pyridinylsulfonyl)carbamimidothioates
Pyridine-3-sulfonamides are refluxed with dimethyl N-cyanoiminodithiocarbonate and potassium carbonate in acetone for 12–18 hours, yielding carbamimidothioate intermediates.Step 2: Cyclization with Hydrazine Hydrate
These intermediates are then refluxed with 99% hydrazine hydrate in acetonitrile or ethanol for 3.5 to 16 hours to afford N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine derivatives.Step 3: Isolation and Purification
The products precipitate upon acidification and are collected by filtration, washed, and dried. Yields range from moderate to good (40–54%) depending on substituents.
This approach is advantageous for synthesizing amino-substituted triazolyl pyridines and can be adapted for chlorinated analogs by starting from appropriately substituted pyridine sulfonamides.
Patented Preparative Processes for Chlorinated Triazolyl Pyridines
A patent (WO2019175043A1) describes processes for preparing chlorinated triazolyl pyridine derivatives, focusing on related 1,2,3-triazole analogs but providing insights applicable to 1,2,4-triazoles.
Starting Materials
2,5-Dimethoxypyridine and halogenated triazole derivatives are used as key precursors.Process Highlights
The synthesis involves halogenation, coupling, and cyclization steps under controlled conditions to afford chlorinated triazolyl pyridine compounds in gram-scale quantities.Implications
This patent underscores the importance of selective halogenation and coupling strategies in preparing chlorinated triazolyl pyridines.
Summary Table of Preparation Methods
Research Findings and Considerations
The hydrazide-thiosemicarbazide route is well-established and allows for structural diversity by varying isothiocyanate substituents, enabling fine-tuning of the triazole ring substituents including chlorine.
The dimethyl N-cyanoiminodithiocarbonate method is efficient for synthesizing amino-substituted triazolyl pyridines and can be adapted for chlorinated derivatives by starting with chlorinated pyridine sulfonamides.
Potassium carbonate-mediated cyclizations provide mild and environmentally friendly conditions, valuable for scale-up and green chemistry considerations.
Patented processes emphasize the importance of selective halogenation and controlled coupling reactions to achieve high purity and yield in chlorinated triazolyl pyridine synthesis.
Q & A
Q. Key Reaction Parameters :
| Reaction Type | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Cross-Coupling | Pd(PPh₃)₄, toluene, 130°C | 75–95% | |
| Amidation | HATU, DIPEA, DMF, RT | 60–68% |
Basic: What spectroscopic and analytical techniques are used to characterize this compound?
Characterization relies on ¹H/¹³C NMR for structural confirmation (e.g., δ 8.8–7.3 ppm for aromatic protons in ), IR spectroscopy for functional group analysis (e.g., C-Cl stretches at ~600–800 cm⁻¹), and HRMS for molecular weight validation. X-ray crystallography (via SHELX programs) resolves crystal packing and hydrogen-bonding networks, critical for confirming tautomeric forms of the triazole ring . Elemental analysis and TGA are used for purity and thermal stability assessments .
Advanced: How can crystallographic data resolve structural ambiguities in this compound derivatives?
Crystallographic refinement using SHELXL () enables precise determination of bond lengths, angles, and intermolecular interactions. For example, highlights microwave-assisted synthesis combined with X-ray diffraction to confirm the planar geometry of triazole-pyridine derivatives. Challenges like twinning or low-resolution data require iterative refinement and validation tools (e.g., R-factor analysis). Advanced techniques like DFT calculations complement crystallography to predict electronic structures and validate experimental data .
Advanced: What strategies are employed to analyze structure-activity relationships (SAR) for biological activity?
SAR studies involve systematic modification of substituents (e.g., chloro, pyridyl groups) and evaluation of biological endpoints. demonstrates SAR for κ-opioid receptor agonists by varying substituents on the triazole ring and measuring binding affinity. Key steps:
Synthetic diversification : Introduce electron-withdrawing (e.g., -Cl) or donating groups.
Biological assays : Test antifungal activity (MIC values ≤25 µg/mL against Candida spp.) or receptor binding.
Computational modeling : Use docking studies to correlate substituent effects with activity .
Q. Example SAR Findings :
| Substituent | Biological Activity | Source |
|---|---|---|
| 5-Chloro | Enhanced antifungal efficacy | |
| Pyridyl | Improved coordination with metal ions |
Advanced: How is this compound utilized in coordination chemistry for material science applications?
The triazole-pyridine moiety acts as a bidentate ligand for lanthanides (Ce³⁺, Dy³⁺) in luminescent complexes. details synthesis of Ce³⁺ complexes with 2-(1H-1,2,4-triazol-3-yl)pyridine, characterized by fluorescence spectrometry and P-XRD. Applications include:
Q. Coordination Chemistry Data :
| Metal Ion | Application | Key Technique | Source |
|---|---|---|---|
| Ir³⁺ | Greenish-blue OLEDs | Photoluminescence | |
| Ce³⁺ | Luminescent materials | Fluorescence spectrometry |
Advanced: How do researchers address contradictions in reported synthetic yields or biological activity data?
Discrepancies arise from varying reaction conditions (e.g., solvent purity, catalyst loading) or biological assay protocols. Mitigation strategies include:
- Standardization : Replicate reactions under inert atmospheres (e.g., N₂ for moisture-sensitive steps).
- Statistical analysis : Use ANOVA to compare yields across studies.
- Orthogonal validation : Confirm bioactivity with multiple assays (e.g., MIC and time-kill curves for antifungals) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
